N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

Catalog No.
S2664720
CAS No.
718603-61-3
M.F
C10H12N2O7S
M. Wt
304.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glyc...

CAS Number

718603-61-3

Product Name

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

IUPAC Name

2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetic acid

Molecular Formula

C10H12N2O7S

Molecular Weight

304.27

InChI

InChI=1S/C10H12N2O7S/c1-19-9-4-3-7(12(15)16)5-8(9)11(6-10(13)14)20(2,17)18/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

VWVSDQXAMIZDFN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)O)S(=O)(=O)C

Solubility

not available

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine is a synthetic compound characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and a methylsulfonyl moiety attached to a glycine backbone. Its molecular formula is C₁₀H₁₂N₂O₇S, and it has a molecular weight of approximately 259.28 g/mol . This compound is notable for its potential applications in biological and chemical research.

Typical of amino acids and sulfonamides. Key reactions include:

  • Hydrolysis: The compound can hydrolyze to release free glycine and 2-methoxy-5-nitrophenol under neutral pH conditions, which is significant in biological assays .
  • Photolysis: This compound can also undergo photolytic reactions, where exposure to light induces the cleavage of bonds, leading to the formation of biologically active products .
  • Substitution Reactions: The presence of the nitro group allows for electrophilic aromatic substitution, which can be utilized in further synthetic modifications.

Research indicates that N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine exhibits interesting biological properties. It has been studied for its role as a caged neurotransmitter precursor, allowing for controlled release of glycine upon photolysis. This property makes it useful in neurobiological experiments to study glycine receptor activity without the interference of free glycine prior to activation by light .

The synthesis of N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine typically involves several steps:

  • Starting Materials: The synthesis begins with 2-methoxy-5-nitrophenol and methylsulfonyl chloride.
  • Formation of the Glycine Derivative: The reaction between the phenolic compound and glycine or its derivatives under acidic or basic conditions leads to the formation of the target compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine has several applications:

  • Neuroscience Research: As a caged compound, it is used in studies involving synaptic transmission and receptor activation.
  • Chemical Biology: It serves as a probe for studying enzyme activities and interactions in biochemical pathways.
  • Drug Development: The compound's structure may inspire new drug candidates targeting neurotransmitter systems.

Interaction studies involving N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine primarily focus on its effects on glycine receptors. Experiments have shown that upon photolysis, the compound effectively opens glycine receptor channels, allowing researchers to measure ion flux and receptor dynamics in real-time . Additionally, studies on its interactions with other neurotransmitter systems are ongoing.

Several compounds share structural features with N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine, including:

Compound NameStructural FeaturesUnique Aspects
N-MethylglycineSimple amino acid derivativeLacks nitro and methoxy groups
2-MethoxyphenylglycineSimilar aromatic structureNo sulfonyl group
2-NitrobenzenesulfonamideContains sulfonamide moietyNo glycine backbone
Caged GlycineRelated to neurotransmitter studiesDirectly involved in receptor activation

The uniqueness of N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine lies in its combination of a nitro group and a methylsulfonyl moiety on a glycine framework, providing specific reactivity and biological activity not found in simpler analogs. This makes it particularly valuable in neurobiological applications where precise control over neurotransmitter release is required.

XLogP3

0.5

Dates

Modify: 2023-08-16

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